

PG106 Plasmid: A Technical Guide for Gene Expression in Bacteroides

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Compound of Interest

Compound Name: PG106

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This in-depth technical guide provides a comprehensive overview of the **PG106** plasmid, an essential tool for genetic manipulation and gene expression in *Bacteroides*, a prominent genus of the human gut microbiota. This document details the plasmid's core features, provides structured data for key components, and offers detailed experimental protocols for its use.

Introduction to the PG106 Shuttle Vector

The **PG106** plasmid is an *Escherichia coli*-*Bacteroides* shuttle vector designed for the stable maintenance and expression of foreign genes in *Bacteroides* species, such as *Bacteroides thetaiotaomicron* and *Phocaeicola vulgatus* (formerly *Bacteroides vulgatus*). Its development has been crucial for advancing the genetic study of these anaerobic bacteria, enabling researchers to investigate gene function, protein production, and the impact of specific genes on the gut environment.

Constructed from the backbones of the *E. coli* plasmid pUC19 and the *Porphyromonas asaccharolytica* plasmid pYH420, **PG106** is a versatile tool for molecular cloning and expression studies.^{[1][2][3]} It can be readily manipulated in *E. coli* before being introduced into *Bacteroides*, where it replicates autonomously.

Core Features and Quantitative Data

The **PG106** plasmid and its derivatives possess several key features that make them amenable to genetic engineering in *Bacteroides*. The quantitative data associated with these features are summarized in the tables below.

Table 1: PG106 Plasmid Specifications

Feature	Description	Value	Reference
Vector Type	E. coli-Bacteroides shuttle vector	-	[3]
Backbone	pUC19 and pYH420	-	[1][2][3]
Size	Varies with insert	~9278 bp (empty vector)	[4]
Copy Number	Low copy	-	[3]

Table 2: Selectable Markers for PG106

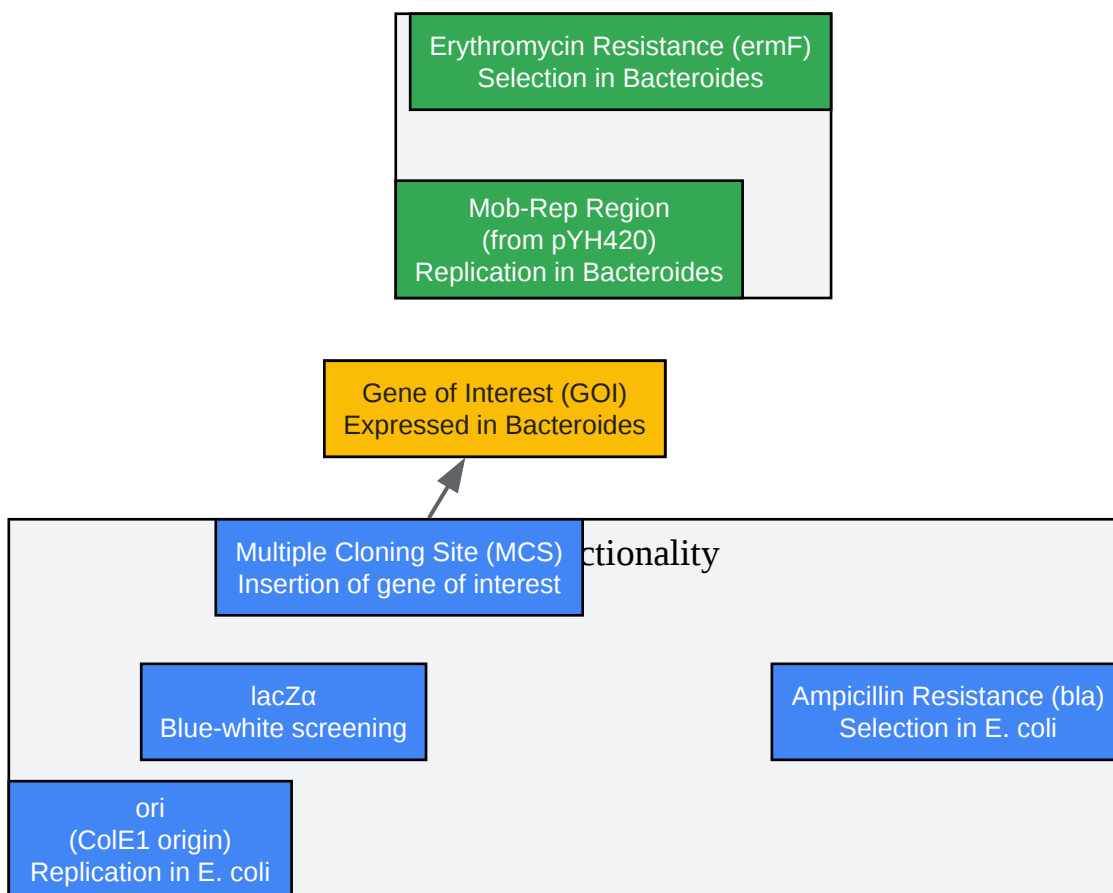
Host Organism	Antibiotic	Gene	Concentration	Reference
E. coli	Ampicillin	bla	100 µg/mL	[3]
Kanamycin	aph	50 µg/mL	[3]	
Bacteroides	Erythromycin/Clincomycin	ermF	10 µg/mL	[3]

Table 3: Reported Gene Expression Levels using PG106

Host Organism	Gene Expressed	Promoter	Fold Increase (Transcript)	Fold Increase (Activity)	Reference
<i>Phocaeicola vulgatus</i>	D-lactate dehydrogenase (ldh)	Native ldh promoter	~1500-fold	~200-fold	

Key Genetic Components and Their Functions

The functionality of the **PG106** plasmid is dependent on several key genetic elements that ensure its replication, selection, and the expression of the cloned gene of interest in both *E. coli* and *Bacteroides*.



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Caption: Functional components of the **PG106** shuttle vector.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in using the **PG106** plasmid for gene expression in *Bacteroides*.

Cloning the Gene of Interest into **PG106** in *E. coli*

The initial cloning steps are performed in *E. coli* due to its high transformation efficiency and ease of manipulation.

Protocol:

- Vector and Insert Preparation:
 - Digest the **PG106** plasmid and the DNA fragment containing the gene of interest with appropriate restriction enzymes that cut within the Multiple Cloning Site (MCS).
 - Purify the digested vector and insert using a gel extraction kit.
- Ligation:
 - Set up a ligation reaction with the purified, digested **PG106** vector and the gene of interest insert at a suitable molar ratio (e.g., 1:3 vector to insert).
 - Incubate the ligation mixture with T4 DNA ligase at the recommended temperature and time.
- Transformation into E. coli:
 - Transform the ligation mixture into a competent E. coli strain (e.g., DH5α or NEB Stable).
 - Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection (e.g., ampicillin or kanamycin) and supplements for blue-white screening (IPTG and X-gal).
- Colony Screening and Plasmid Purification:
 - Select white colonies (indicating successful insertion into the lacZα gene) for further analysis.
 - Grow selected colonies in liquid LB medium with the corresponding antibiotic.
 - Purify the recombinant **PG106** plasmid using a plasmid miniprep kit.
- Verification:
 - Verify the correct insertion of the gene of interest by restriction digestion analysis and Sanger sequencing.

Transformation of Recombinant **PG106** into *Bacteroides*

Once the recombinant plasmid is constructed and verified in *E. coli*, it is introduced into the target *Bacteroides* species via electroporation.

Protocol:

- Preparation of Electrocompetent *Bacteroides* Cells:
 - Grow the desired *Bacteroides* strain (e.g., *B. theta*) in an anaerobic chamber in pre-reduced Brain Heart Infusion (BHI) broth supplemented with hemin and menadione to mid-log phase.
 - Harvest the cells by centrifugation at 4°C.
 - Wash the cell pellet multiple times with a cold, sterile electroporation buffer (e.g., 10% glycerol).
 - Resuspend the final cell pellet in a small volume of electroporation buffer to create a concentrated cell suspension.
- Electroporation:
 - In an anaerobic chamber, mix the electrocompetent *Bacteroides* cells with the purified recombinant **PG106** plasmid DNA in a pre-chilled electroporation cuvette.
 - Apply an electrical pulse using an electroporator with optimized settings for *Bacteroides* (e.g., 2.5 kV, 25 μ F, 200 Ω for a 0.2 cm cuvette).
- Recovery and Plating:
 - Immediately after the pulse, add pre-reduced BHI broth to the cuvette to recover the cells.
 - Incubate the cell suspension under anaerobic conditions for a recovery period (typically 2-4 hours) to allow for the expression of the antibiotic resistance gene.
 - Plate the recovered cells on BHI agar plates containing the appropriate antibiotic for *Bacteroides* selection (e.g., erythromycin).

- Incubation and Colony Selection:
 - Incubate the plates under anaerobic conditions at 37°C for 48-72 hours, or until colonies appear.
 - Pick individual colonies for further analysis.

Gene Expression and Analysis in Bacteroides

Following successful transformation, the expression of the gene of interest can be analyzed. For **PG106**, expression is often constitutive, driven by a promoter recognized by the Bacteroides transcriptional machinery.

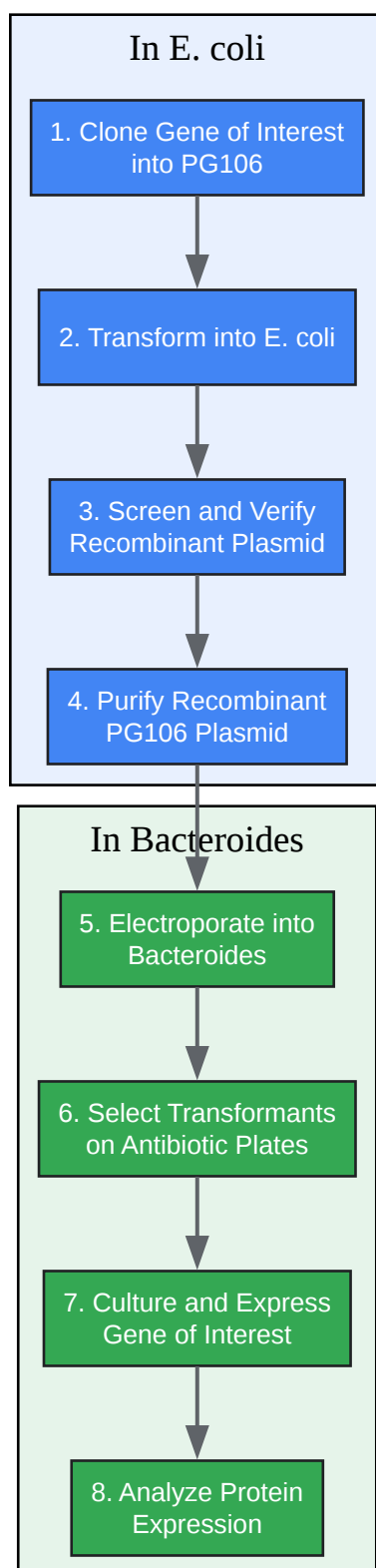
Protocol:

- Culturing of Bacteroides Transformants:
 - Inoculate a single colony of the transformed Bacteroides into pre-reduced BHI broth containing the selective antibiotic.
 - Grow the culture anaerobically at 37°C to the desired growth phase (e.g., mid-log or stationary phase).
- Cell Harvesting and Lysis:
 - Harvest the bacterial cells by centrifugation.
 - Wash the cell pellet with a suitable buffer.
 - Lyse the cells to release the protein of interest. This can be achieved through mechanical methods (e.g., sonication, bead beating) or enzymatic lysis in an anaerobic environment.
- Protein Analysis:
 - Quantify the total protein concentration in the cell lysate.
 - Analyze the expression of the target protein using methods such as SDS-PAGE and Western blotting with a specific antibody.

- If the expressed protein is an enzyme, perform an activity assay to determine its functional expression.

Visualizing the Experimental Workflow

The following diagram illustrates the overall workflow for using the **PG106** plasmid for gene expression in *Bacteroides*.

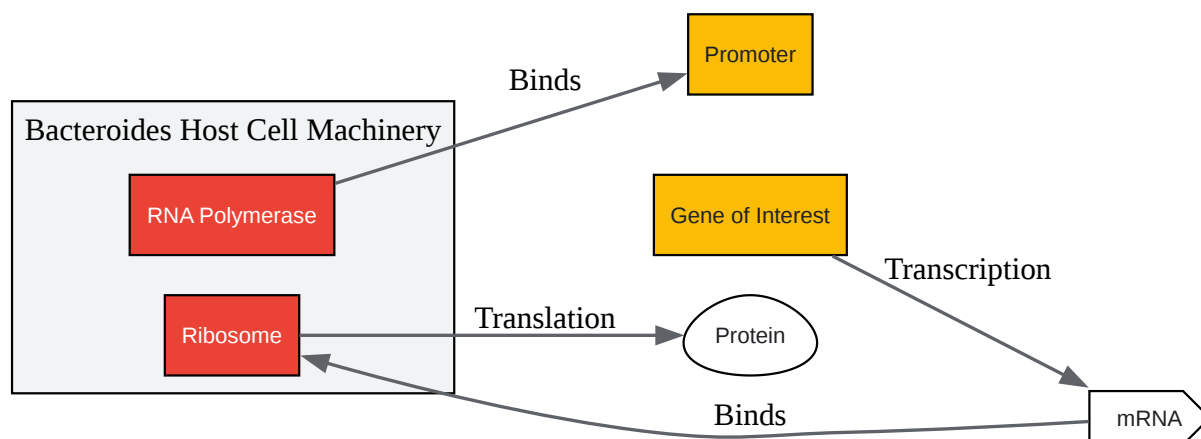


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Caption: Workflow for gene expression in *Bacteroides* using **PG106**.

Gene Expression Pathway in Bacteroides

The expression of a gene cloned into the **PG106** plasmid within a Bacteroides host cell follows the central dogma of molecular biology. The plasmid provides the genetic template, which is transcribed and translated by the host cell's machinery.



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Caption: Gene expression pathway from **PG106** in Bacteroides.

This guide provides a foundational understanding and practical protocols for utilizing the **PG106** plasmid in Bacteroides research. As the field of gut microbiome engineering advances, tools like **PG106** will continue to be instrumental in elucidating the complex roles of gut bacteria in health and disease.

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References

- 1. Sequence and characterization of shuttle vectors for molecular cloning in Porphyromonas, Bacteroides and related bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequence and characterization of shuttle vectors for molecular cloning in *Porphyromonas*, *Bacteroides* and related bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. addgene.org [addgene.org]
- 4. pG106 vector map and sequence [novoprolabs.com]
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